molecular formula C6H6N4O B567777 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-97-8

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Cat. No.: B567777
CAS No.: 1215295-97-8
M. Wt: 150.141
InChI Key: VKMRAAUOBWABLR-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a triazine ring The presence of a methyl group at the 2-position and a keto group at the 7-position further defines its chemical structure

Biochemical Analysis

Biochemical Properties

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), this compound has demonstrated significant cytotoxic activity . The cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest . Additionally, this compound has been shown to influence cell signaling pathways, including those involved in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been shown to alter gene expression patterns, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CDK2 . The compound’s inhibition of CDK2 affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, this compound may interact with other cofactors and enzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . Studies have shown that this compound is efficiently taken up by cancer cells, leading to its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolotriazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolotriazines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its ability to interact with biological targets suggests potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazine ring but different substitution patterns.

Uniqueness

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 7-position

Properties

IUPAC Name

2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMRAAUOBWABLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243973
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-97-8
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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